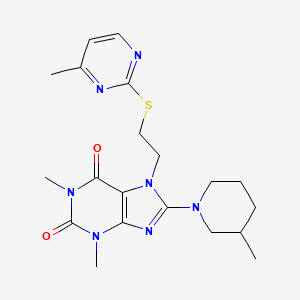

![molecular formula C18H20N4O5 B2930440 N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline CAS No. 866151-00-0](/img/structure/B2930440.png)

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline” is a complex organic compound. The name suggests it contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds have been synthesized through Mannich reactions . This involves the reaction of an amine, a carbonyl compound, and a compound containing an acidic hydrogen .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis of Derivatives : The compound can be used in synthesizing various derivatives. For instance, the reactivity of certain compounds towards various reagents like dimethylformamide dimethyl acetal and carbon disulfide has been studied, highlighting its potential for producing a range of derivatives with potential applications in various fields (Elkholy & Morsy, 2006).

Nucleophilic Substitution Reactions : It has been utilized to study the mechanism of uncatalyzed paths of aromatic nucleophilic substitution in dipolar aprotic solvents, providing insights into organic chemistry processes and potential pharmaceutical applications (Hirst, Hussain, & Onyido, 1986).

Corrosion Inhibition

Corrosion Inhibition Properties : Computational studies on quinoline derivatives, which are structurally related, suggest their potential as corrosion inhibitors for metals like iron. These studies involve quantum chemical and molecular dynamics simulation approaches, indicating the broader application of similar compounds in protecting metals from corrosion (Erdoğan et al., 2017).

Green Corrosion Inhibitors : Novel quinoline derivatives, which are similar in structure, have been investigated as green corrosion inhibitors for mild steel in acidic mediums. This research, encompassing electrochemical, SEM, AFM, and XPS studies, demonstrates the potential of these compounds in industrial applications where corrosion prevention is crucial (Singh, Srivastava, & Quraishi, 2016).

Antifungal and Antimicrobial Applications

Antifungal Agents : Some derivatives have shown promise as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. This indicates potential pharmaceutical applications in developing new antifungal medications (Bardiot et al., 2015).

Antimicrobial Activity : Certain derivatives, especially those with modifications to the morpholine and quinoline groups, have demonstrated antimicrobial activity. This opens up potential uses in creating new antimicrobial drugs or agents (Gul et al., 2017).

Photophysical and Photochemical Properties

Photoelectric Conversion in Solar Cells : Carboxylated cyanine dyes related to this compound have been used to enhance photoelectric conversion in dye-sensitized solar cells. This implies potential applications in renewable energy technology (Wu et al., 2009).

Photocleavage in DNA Binding : Certain complexes containing similar structures have been studied for their DNA binding and photocleavage properties, offering insights into potential applications in biochemical research and therapeutic interventions (Kawade et al., 2011).

Catalysis and Chemical Transformations

Catalytic N-heterocyclization : The compound has been utilized in studies involving the catalytic N-heterocyclization of aminonitroarenes and dinitroarenes, indicating its potential use in catalysis and chemical synthesis (Watanabe, Suzuki, & Tsuji, 1982).

Isocyanide Insertion in Palladium-Carbon Bond : Studies involving isocyanide insertion into the palladium-carbon bond of complexes with bidentate nitrogen ligands show the potential of similar compounds in complex chemical transformations (Delis et al., 1997).

Eigenschaften

IUPAC Name |

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5/c1-12-10-20(11-13(2)27-12)15-8-6-14(7-9-15)19-18-16(21(23)24)4-3-5-17(18)22(25)26/h3-9,12-13,19H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMADVXJZSHNWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=C(C=C2)NC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2930362.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)

![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)

![N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2930367.png)

![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)

![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)

![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)